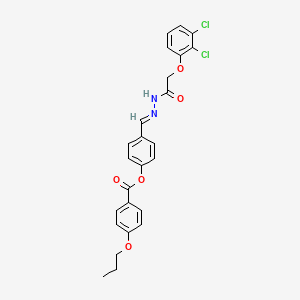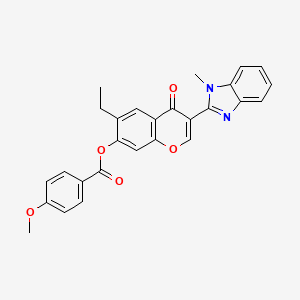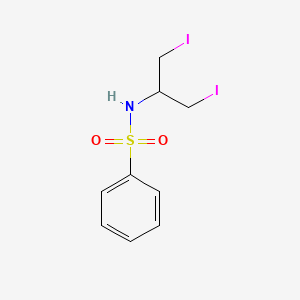
n-(1,3-Diiodopropan-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(1,3-Diiodopropan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a 1,3-diiodopropan-2-yl moiety. Benzenesulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
準備方法
The synthesis of n-(1,3-Diiodopropan-2-yl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with 1,3-diiodopropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
化学反応の分析
n-(1,3-Diiodopropan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atoms in the 1,3-diiodopropan-2-yl moiety can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzenesulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
科学的研究の応用
n-(1,3-Diiodopropan-2-yl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in many solid tumors.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
作用機序
The mechanism of action of n-(1,3-Diiodopropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .
類似化合物との比較
n-(1,3-Diiodopropan-2-yl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives such as:
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound is known for its anti-inflammatory properties and inhibition of the NLRP3 inflammasome.
N-(5-(1H-1,2,4-triazol-3-yl)benzenesulfonamide): This derivative has shown potential as an antimalarial agent.
N-(substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide: These compounds have been evaluated for their anticancer activities.
特性
CAS番号 |
6453-89-0 |
|---|---|
分子式 |
C9H11I2NO2S |
分子量 |
451.07 g/mol |
IUPAC名 |
N-(1,3-diiodopropan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H11I2NO2S/c10-6-8(7-11)12-15(13,14)9-4-2-1-3-5-9/h1-5,8,12H,6-7H2 |
InChIキー |
QPSGEWJFKSKXMF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CI)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol](/img/structure/B15082183.png)
![2-[(2-furylmethyl)amino]-3-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15082187.png)
![2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B15082193.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15082212.png)
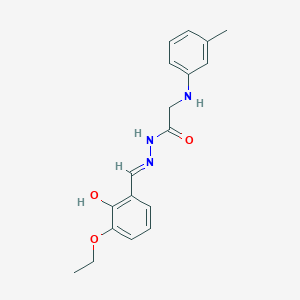
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082226.png)
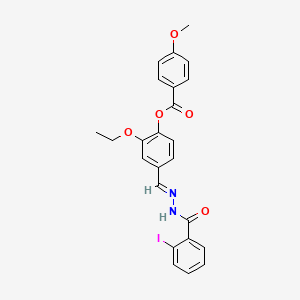
![8-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082238.png)
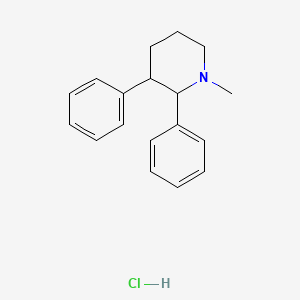

![5-(4-Tert-butylphenyl)-4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15082258.png)
